molecular formula C9H10N2S B8692556 3,5-dimethyl-4-thiocyanatoaniline

3,5-dimethyl-4-thiocyanatoaniline

Cat. No.: B8692556
M. Wt: 178.26 g/mol
InChI Key: XOSJWLNVZLKSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-thiocyanatoaniline is a versatile aryl thiocyanate compound that serves as a high-value synthetic building block in organic and medicinal chemistry research. Aryl thiocyanates are recognized as important precursors for the synthesis of a diverse range of bioactive molecules and functional groups . This compound is particularly valuable for carbon-sulfur bond formation and can be strategically converted into other critical functionalities, including thiophenols, trifluoromethyl thioethers, thioethers, disulfides, and benzonitriles, making it a single-source intermediate for extensive compound libraries . The compound features a thiocyanate group (-SCN) installed on an aniline ring that is sterically and electronically influenced by methyl substituents at the 3 and 5 positions. This specific substitution pattern can direct reactivity and enhance selectivity in subsequent transformations. Researchers utilize this scaffold in the development of novel pharmaceutical agents and advanced materials. It is supplied as a high-purity solid for use in mechanochemical and traditional solution-phase synthesis. This compound is intended for research applications only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

(4-amino-2,6-dimethylphenyl) thiocyanate

InChI

InChI=1S/C9H10N2S/c1-6-3-8(11)4-7(2)9(6)12-5-10/h3-4H,11H2,1-2H3

InChI Key

XOSJWLNVZLKSSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1SC#N)C)N

Origin of Product

United States

Advanced Spectroscopic Characterization of 3,5 Dimethyl 4 Thiocyanatoaniline

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopic Analysis and Proton Environment Elucidation

The ¹H NMR spectrum of 3,5-dimethyl-4-thiocyanatoaniline provides critical information about the number, connectivity, and chemical environment of the protons within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons are observed.

The aromatic region of the spectrum is of particular interest. The two aromatic protons on the benzene (B151609) ring are expected to be chemically equivalent due to the symmetry of the molecule, resulting in a single signal. The chemical shift of these protons is influenced by the electron-donating amino group and the electron-withdrawing thiocyanate (B1210189) group.

The protons of the two methyl groups attached to the aromatic ring are also chemically equivalent and give rise to a sharp singlet. The integration of this signal corresponds to six protons. The protons of the amine (NH₂) group typically appear as a broad singlet, and its chemical shift can vary depending on factors like solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data for this compound and Related Compounds.

Compound Functional Group Chemical Shift (δ, ppm) Multiplicity
This compound Aromatic-H ~6.40-7.40 Multiplet
Amine-H (NH₂) ~3.81 Singlet
Methyl-H (CH₃) ~2.45 Singlet
3-Methyl-4-thiocyanatoaniline Aromatic-H 6.50 (dd), 6.59 (d), 7.36 (d) Multiplet
Amine-H (NH₂) 3.81 (s) Singlet
Methyl-H (CH₃) 2.45 (s) Singlet
3,5-Dimethylaniline (B87155) Aromatic-H 6.40, 6.30 Multiplet
Amine-H (NH₂) 3.46 Singlet
Methyl-H (CH₃) 2.207 Singlet

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data for related compounds are provided for comparison.

¹³C NMR Spectroscopic Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum offers a detailed view of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, providing a count of the non-equivalent carbons.

The spectrum will display signals for the six carbons of the aromatic ring, the two carbons of the methyl groups, and the carbon of the thiocyanate group. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon atom bonded to the nitrogen of the amine group (C-1) and the carbon bonded to the sulfur of the thiocyanate group (C-4) will have characteristic chemical shifts. The carbons bearing the methyl groups (C-3 and C-5) will be equivalent, as will the carbons at the C-2 and C-6 positions.

The carbon atom of the thiocyanate group (SCN) has a distinctive chemical shift that is typically found in a specific region of the spectrum, confirming the presence of this functional group. nih.govacs.org The two methyl carbons will appear as a single signal in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound and Related Compounds.

Compound Carbon Atom Chemical Shift (δ, ppm)
This compound Aromatic Carbons ~109-150
Thiocyanate Carbon (SCN) ~111
Methyl Carbons (CH₃) ~20
3-Methyl-4-thiocyanatoaniline Aromatic Carbons 109.1, 113.7, 117.2, 136.2, 143, 149.3
Thiocyanate Carbon (SCN) 111.9
Methyl Carbon (CH₃) 20.9
3,5-Dimethylaniline Aromatic Carbons 118.0, 120.0, 138.0, 146.0
Methyl Carbons (CH₃) 21.0

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data for related compounds are provided for comparison.

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of atoms within the molecule. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental.

A COSY spectrum would reveal correlations between coupled protons. For instance, it would show the coupling between the aromatic protons, helping to confirm their positions on the ring. An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

Infrared Spectroscopy (IR)

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Vibrational Analysis of Thiocyanate (C≡N) and Amine (N-H) Functional Groups

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the key functional groups.

The thiocyanate (C≡N) stretching vibration is a particularly strong and sharp absorption that typically appears in the region of 2140-2160 cm⁻¹. nih.govacs.org This band is a clear indicator of the presence of the SCN group.

The amine (N-H) functional group gives rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. For a primary amine (NH₂), two bands are typically observed in this region, corresponding to the symmetric and asymmetric stretching modes. The presence of these bands confirms the amino functionality. nih.govacs.org

Table 3: Characteristic IR Absorption Frequencies for this compound.

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Amine (N-H) Asymmetric Stretch ~3429
Amine (N-H) Symmetric Stretch ~3341
Thiocyanate (C≡N) Stretch ~2146

Data based on similar thiocyanatoaniline compounds. nih.govacs.org

Structural Fingerprint Region Interpretation

The region of the IR spectrum below 1500 cm⁻¹ is known as the fingerprint region. This area contains a complex series of absorption bands that are unique to a particular molecule, arising from various bending and stretching vibrations of the entire molecular framework.

Within this region for this compound, one would expect to find C-H bending vibrations for the aromatic ring and the methyl groups, as well as C-N and C-C stretching vibrations. The out-of-plane C-H bending vibrations of the substituted benzene ring can be particularly informative about the substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring, characteristic absorption bands are expected. The analysis of this intricate pattern of peaks provides a unique "fingerprint" for the compound, allowing for its identification when compared to a reference spectrum. For instance, bands around 815 and 862 cm⁻¹ have been observed in similar structures. nih.govacs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this method is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For the molecular formula of this compound, C₉H₁₀N₂S, the exact mass can be calculated and compared to the experimentally determined value. This comparison serves as a high-confidence confirmation of the compound's elemental composition. Research has reported the use of HRMS to characterize this compound, calculating the expected mass for the protonated molecule ([M+H]⁺), which is commonly formed during analysis. byu.edu

The theoretical exact mass is a fundamental property derived from the sum of the masses of the most abundant isotopes of the constituent atoms.

Table 1: Calculated Exact Mass for this compound

SpeciesFormulaCalculated Exact Mass (Da)
Neutral Molecule [M]C₉H₁₀N₂S178.0565
Protonated Molecule [M+H]⁺C₉H₁₁N₂S⁺179.0643

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In studies characterizing this compound, ESI was the method used to generate ions for mass spectrometric analysis. byu.edu This technique typically involves dissolving the analyte and spraying it into a strong electric field, which creates a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, often in their protonated form ([M+H]⁺), are expelled into the gas phase. The gentle nature of ESI-MS minimizes premature fragmentation, typically resulting in a mass spectrum where the most prominent peak corresponds to the intact protonated molecule.

Fragmentation Pattern Analysis for Structural Elucidation

While ESI is a soft technique, fragmentation can be induced within the mass spectrometer (e.g., through collision-induced dissociation) to gain structural information. Although detailed experimental fragmentation data for this compound is not widely published, a theoretical fragmentation pattern can be predicted based on its structure.

The primary fragmentation pathways would likely involve the cleavage of the weakest bonds. The thiocyanate group (-SCN) is a key functional group, and its fragmentation can provide significant structural clues. Likely fragmentation events include:

Loss of the thiocyanate radical (•SCN): This would result in a fragment ion corresponding to the 3,5-dimethylaniline cation.

Loss of hydrogen cyanide (HCN): Cleavage within the thiocyanate group could lead to the elimination of a neutral HCN molecule.

Cleavage of methyl groups (•CH₃): Loss of a methyl radical from the aromatic ring is another possible fragmentation pathway.

Table 2: Predicted Mass-to-Charge (m/z) Values for Potential Fragments of this compound

Fragmentation EventResulting Fragment FormulaPredicted m/z
Protonated Parent Molecule[C₉H₁₀N₂S + H]⁺179.06
Loss of •SCN radical from [M]⁺•[C₈H₁₀N]⁺120.08
Loss of HCN from [M+H]⁺[C₈H₉NS + H]⁺152.05
Loss of •CH₃ from [M+H]⁺[C₈H₈N₂S + H]⁺164.05

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While this technique is the gold standard for structural elucidation, publicly available single-crystal X-ray diffraction data for this compound has not been reported. The determination of its crystal structure would provide final confirmation of its molecular geometry.

Analysis of Intermolecular Interactions and Crystal Packing

Should a crystal structure be determined, it would reveal the intricate network of intermolecular forces that dictate how the molecules pack together in the solid state. Based on the molecular structure of this compound, several types of non-covalent interactions would be expected to play a crucial role in its crystal packing.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorDescription
Hydrogen BondingAmine (N-H)Thiocyanate (N)A strong directional interaction between the amine hydrogen and the nitrogen of a neighboring molecule's thiocyanate group.
Hydrogen BondingAmine (N-H)Thiocyanate (S)A weaker hydrogen bond may form between the amine hydrogen and the sulfur atom of the thiocyanate group.
C-H···π InteractionsAromatic or Methyl (C-H)Aromatic Ring (π system)A weak hydrogen bond where a C-H bond points towards the electron-rich face of an adjacent aromatic ring.
π-π StackingAromatic Ring (π system)Aromatic Ring (π system)Attractive interaction between the electron clouds of adjacent parallel or offset aromatic rings.

Mechanistic Investigations of Thiocyanation Reactions Relevant to 3,5 Dimethyl 4 Thiocyanatoaniline Synthesis

Electrophilic Aromatic Substitution Mechanisms in Thiocyanation of Anilines

The thiocyanation of anilines is frequently achieved through electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. researchgate.netnovanet.ca In this mechanism, an electrophile, a species seeking electrons, attacks the electron-rich aniline (B41778) ring, leading to the substitution of a hydrogen atom. The amino group (-NH₂) of aniline is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This activation is particularly directed to the positions ortho and para to the amino group.

Various thiocyanating agents are employed in these reactions, commonly salts like ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or potassium thiocyanate (KSCN), in conjunction with an oxidizing agent. researchgate.netdntb.gov.ua The choice of reagents and conditions can significantly influence the reaction's efficiency and selectivity. researchgate.net

Formation and Reactivity of the SCN⁺ Electrophile

For the electrophilic substitution to occur, a potent electrophile must be generated from the thiocyanate source. While a free "SCN⁺" cation is a simplified representation, the actual electrophilic species is typically a more complex entity. One common method involves the in-situ generation of an electrophilic thiocyanating agent by reacting a thiocyanate salt with an oxidant. researchgate.net For instance, reagents like N-bromosuccinimide (NBS) or iodine pentoxide (I₂O₅) can react with KSCN or NH₄SCN to form an active electrophilic species. researchgate.netdntb.gov.ua

Another significant electrophilic precursor is thiocyanogen (B1223195), (SCN)₂. This molecule can be generated through the oxidation of thiocyanate anions, for example, via electrochemical methods. rsc.orgresearchgate.net Thiocyanogen is a pseudohalogen and acts as a mild electrophile, reacting with highly activated aromatic systems like anilines to yield the corresponding aryl thiocyanates. rsc.org The reactivity of the electrophile is crucial; it must be potent enough to react with the aromatic ring but selective enough to avoid side reactions.

Proposed Intermediates and Transition States

The electrophilic aromatic substitution mechanism for the thiocyanation of anilines is believed to proceed through a multi-step process, analogous to other EAS reactions. The key steps are:

Formation of a π-complex: The electrophile is initially attracted to the electron-rich π-system of the aniline ring, forming a loosely associated π-complex.

Formation of a σ-complex (Arenium ion): The electrophile then forms a covalent bond with a carbon atom of the aromatic ring. This step is typically the rate-determining step. The resulting intermediate is a resonance-stabilized carbocation known as a σ-complex or arenium ion. researchgate.net The positive charge is delocalized over the ring and the nitrogen atom of the amino group.

Deprotonation: A base present in the reaction mixture removes a proton from the carbon atom that bears the new thiocyanate group. This step restores the aromaticity of the ring, leading to the final aryl thiocyanate product. researchgate.net

The transition state of the rate-determining step resembles the high-energy σ-complex. The stability of this intermediate is a key factor in determining the reaction rate and the position of substitution.

Radical Mechanisms in C-H Thiocyanation of Anilines

Alternative to the electrophilic pathway, the C-H thiocyanation of anilines can also be achieved through radical mechanisms. researchgate.netnih.gov These reactions often utilize photochemical or electrochemical methods to initiate the radical process and can offer different reactivity and selectivity profiles compared to traditional electrophilic methods. rsc.orgnih.gov

Substrate Oxidation to Radical Cations

One prominent radical pathway involves the initial oxidation of the aniline substrate to form an aniline radical cation. researchgate.netrsc.org This oxidation can be triggered by a photoredox catalyst under visible light or through electrochemical means. rsc.orgnih.gov The aniline radical cation is a highly reactive species. The formation of this intermediate can be represented by various resonance structures, which show the delocalization of the radical and the positive charge across the aromatic ring and the nitrogen atom. researchgate.net

Once formed, the aniline radical cation becomes susceptible to attack by a nucleophile.

Role of Thiocyanate Anion (SCN⁻) in Radical Pathways

The role of the thiocyanate anion (SCN⁻) in radical pathways can be twofold, defining two distinct mechanistic routes:

Nucleophilic attack on the radical cation: In the pathway where the aniline is first oxidized, the SCN⁻ anion acts as a nucleophile, attacking the electron-deficient aniline radical cation. This addition forms a new intermediate, which, after losing a proton and an electron (rearomatization), yields the final thiocyanated product. rsc.org This process is often completed by an oxidant in the system or the photocatalyst completing its catalytic cycle. rsc.org

Formation of the thiocyanate radical (•SCN): In an alternative radical mechanism, the thiocyanate anion itself is oxidized to a thiocyanate radical (•SCN). rsc.orgresearchgate.net This oxidation can be initiated by chemical oxidants, electrochemistry, or photoredox catalysis. researchgate.netnih.gov The highly reactive •SCN radical then adds to the neutral aniline ring. The resulting radical intermediate can then be oxidized and deprotonated to afford the aryl thiocyanate. researchgate.netresearchgate.net

Influence of Methyl Substituents on Regioselectivity and Reactivity

In the case of 3,5-dimethylaniline (B87155), the two methyl groups and the amino group collectively dictate the regioselectivity of the thiocyanation reaction. The amino group is a powerful activating group and is ortho-, para-directing. The methyl groups are also activating and ortho-, para-directing.

The positions on the 3,5-dimethylaniline ring are as follows:

Positions 2, 6: Ortho to the amino group.

Position 4: Para to the amino group.

Positions 3, 5: Meta to the amino group (occupied by methyl groups).

The directing effects of the amino and methyl groups are synergistic, strongly activating positions 2, 4, and 6 for electrophilic attack. However, the thiocyanation of 3,5-dimethylaniline is expected to occur predominantly at the 4-position (para to the amino group) to yield 3,5-dimethyl-4-thiocyanatoaniline. This high regioselectivity can be attributed to two main factors:

Electronic Effects: The para position is strongly activated by the resonance effect of the amino group.

Steric Hindrance: The methyl groups at positions 3 and 5 sterically hinder the adjacent ortho positions (2 and 6), making the unhindered para position the most favorable site for attack by the incoming electrophile or radical.

The following table summarizes the expected directing effects on the 3,5-dimethylaniline ring:

Position on RingInfluence of Amino Group (-NH₂)Influence of Methyl Groups (-CH₃)Combined EffectPredicted Outcome for Thiocyanation
2Activating (ortho)Slightly ActivatingStrongly Activated, Sterically HinderedMinor Product
4Activating (para)Slightly ActivatingStrongly Activated, Sterically AccessibleMajor Product
6Activating (ortho)Slightly ActivatingStrongly Activated, Sterically HinderedMinor Product

Kinetic Studies and Thermodynamic Considerations in Thiocyanation

Understanding the kinetics and thermodynamics of thiocyanation is crucial for optimizing reaction conditions and maximizing the yield of desired products like this compound. These studies provide insight into the reaction's speed, spontaneity, and the factors that influence its pathway.

Kinetic Studies

Kinetic studies of electrophilic aromatic thiocyanation reveal how the reaction rate is affected by the concentration of reactants and the structure of the aromatic substrate. For many thiocyanation reactions of activated aromatic compounds, available data suggest a total reaction order of two. researchgate.net This indicates that the rate-determining step typically involves the collision of two species: the aromatic substrate and the electrophilic thiocyanating agent.

The rate of thiocyanation is highly dependent on the nature of the aromatic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-richness of the aniline derivative significantly influences the reaction rate.

Substituent Effects: The presence of electron-donating groups (EDGs) on the aromatic ring increases the nucleophilicity of the ring, thereby accelerating the rate of electrophilic attack. In the case of the precursor 3,5-dimethylaniline, the two methyl groups at positions 3 and 5 are EDGs. They activate the aromatic ring through a positive inductive effect (+I), increasing the electron density at the ortho and para positions. The para position (C4) is sterically more accessible and is the primary site of thiocyanation, leading to the formation of this compound. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and slow down the reaction rate. nih.gov

Reaction Conditions: The choice of solvent, temperature, and catalyst can also have a profound impact on the reaction kinetics. For instance, electrochemical methods allow for precise control over the reaction potential, influencing the rate of formation of the thiocyanogen electrophile. researchgate.net Mechanochemical approaches, which involve ball-milling, can lead to very short reaction times, suggesting favorable kinetics even in the absence of a solvent. nih.gov

The following table, derived from studies on the thiocyanation of various substituted anilines, illustrates the impact of substituents on reaction efficiency. While specific rate constants are not always reported, the product yield under standardized conditions serves as a practical indicator of kinetic favorability.

Substrate (Aniline Derivative)Substituent(s)Substituent EffectResulting ProductYield (%)Reference
AnilineNone-4-Thiocyanatoaniline67 nih.gov
2-Nitroaniline-NO₂ (ortho)Electron-Withdrawing2-Nitro-4-thiocyanatoaniline92 nih.gov
2-Cyanoaniline-CN (ortho)Electron-Withdrawing2-Cyano-4-thiocyanatoaniline87 nih.gov
2-Ethylaniline-CH₂CH₃ (ortho)Electron-Donating2-Ethyl-4-thiocyanatoaniline61 nih.gov
This table is illustrative and shows general trends. Reaction conditions may vary between examples.

Thermodynamic Considerations

The feasibility and spontaneity of a thiocyanation reaction are governed by thermodynamic principles, primarily the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. This value is composed of enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation ΔG = ΔH - TΔS.

Enthalpy (ΔH): This term relates to the change in bond energies during the reaction. The thiocyanation of 3,5-dimethylaniline involves the breaking of a C-H bond on the aromatic ring and the S-X bond in the thiocyanating agent (e.g., S-CN in thiocyanogen), and the formation of a stronger, more stable aromatic C-S bond and an H-X bond. Generally, the formation of the stable aryl thiocyanate product results in a negative (exothermic) enthalpy change, which favors the reaction.

The thermodynamic parameters for the thiocyanation of 3,5-dimethylaniline can be conceptually summarized as follows:

Thermodynamic ParameterSymbolSignificance in ThiocyanationExpected Sign for Spontaneity
Gibbs Free EnergyΔGOverall spontaneity of the reactionNegative (-)
EnthalpyΔHHeat released or absorbed (bond energies)Negative (-)
EntropyΔSChange in system disorderSmall or slightly negative (-)

Chemical Reactivity and Derivatization of 3,5 Dimethyl 4 Thiocyanatoaniline

Transformations of the Thiocyanate (B1210189) Functional Group

The thiocyanate group is a versatile functional handle that can be converted into several other sulfur-containing functionalities. This versatility makes aryl thiocyanates valuable intermediates in organic synthesis. nih.gov

Conversion to Thiols and Thiophenols

The conversion of the thiocyanate group to a thiol (or thiophenol in the case of aromatic compounds) is a fundamental transformation. This reduction can be achieved using various reducing agents. While specific conditions for 3,5-dimethyl-4-thiocyanatoaniline are not extensively detailed in the provided results, general methods for the conversion of aryl thiocyanates to thiophenols are well-established. nih.govsemanticscholar.orgresearchgate.net For instance, the reaction of cysteine thiols to form thiocyanates is a known process, suggesting the reverse reaction is feasible. nih.gov The conversion of thiols to thiocyanates can also be achieved using reagents like triphenylphosphine (B44618) and diethylazodicarboxylate with ammonium (B1175870) thiocyanate. organic-chemistry.org

Formation of Sulfides and Disulfides

The thiocyanate group serves as a precursor for the synthesis of sulfides and disulfides. Aryl thiocyanates can be converted into thioethers (sulfides), which are sulfur analogs of ethers. nih.govlibretexts.org The synthesis of sulfides can be achieved through various methods, including reactions with Grignard reagents or by using thiol-free reagents. rsc.orgorganic-chemistry.orgkhanacademy.org

Disulfides, which contain an S-S linkage, can also be prepared from thiocyanates. nih.govsemanticscholar.orgresearchgate.net Symmetrical disulfides can be synthesized from organic thiocyanates using sodium in silica (B1680970) gel. organic-chemistry.org The oxidation of thiols is a common method for disulfide formation, and this process is often reversible. libretexts.orgchemrxiv.orgrsc.orgyoutube.com The table below summarizes some general methods for the formation of sulfides and disulfides from thiocyanate precursors.

ProductGeneral MethodReagentsReference
Sulfide (Thioether)Reaction with Grignard ReagentsGrignard Reagents organic-chemistry.org
Sulfide (Thioether)Thiol-Free SynthesisVarious rsc.org
DisulfideFrom Organic ThiocyanatesSodium in Silica Gel organic-chemistry.org
DisulfideOxidation of ThiolsOxidizing Agents rsc.orgyoutube.com

Synthesis of Sulfur-Containing Heterocycles

The thiocyanate functionality is a valuable building block for the synthesis of various sulfur-containing heterocyclic compounds. semanticscholar.orgresearchgate.netnih.gov For example, the reaction of anilines with a thiocyanating agent can lead to the formation of 1,3-benzothiazole-2-amines through in situ cyclization. acs.org The synthesis of sulfur-containing heterocycles can also be achieved through oxidative carbon-hydrogen bond functionalization of vinyl sulfides. nih.gov A variety of sulfur heterocycles can be synthesized, including thiazoles, thiadiazoles, and benzothiazoles. nih.govorganic-chemistry.org

Derivatization to Trifluoromethyl or Difluoromethyl Sulfides

Aryl thiocyanates can be derivatized to form trifluoromethyl or difluoromethyl sulfides. nih.govsemanticscholar.org These transformations are significant as the introduction of fluorine-containing groups can dramatically alter the biological and chemical properties of a molecule. The reaction of thiocyanates with fluoroform-based reagents is a known method for producing (trifluoromethyl)thio derivatives. researchgate.net

Reactions of the Aromatic Amine Moiety

The amino group on the aromatic ring of this compound directs the reactivity of the benzene (B151609) ring and can itself undergo various chemical reactions. slideshare.net

Further Electrophilic Aromatic Substitution on the Aromatic Ring

The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. wvu.edulibretexts.org However, in this compound, the para position is already occupied by the thiocyanate group. The two meta positions relative to the amine are ortho to the methyl groups. Therefore, further electrophilic substitution would be expected to occur at the positions ortho to the amino group (and meta to the methyl groups).

The presence of the electron-donating amino and methyl groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. libretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wvu.edumasterorganicchemistry.com The specific conditions and regioselectivity of such reactions on this compound would depend on the nature of the electrophile and the reaction conditions. For example, the thiocyanation of anilines often occurs at the para-position due to the directing effect of the amino group. semanticscholar.orgrsc.orgresearchgate.netsci-hub.se

Reactions Involving the Amino Group (e.g., Acylation, Alkylation)

The amino group of this compound, being attached to an aromatic ring, exhibits reactivity that is characteristic of arylamines. This functional group can readily undergo acylation and alkylation reactions to yield a variety of derivatives.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding N-acylated products. For instance, treatment with acetyl chloride would yield N-(3,5-dimethyl-4-thiocyanatophenyl)acetamide. These reactions are typically carried out in aprotic solvents. The general scheme for the acylation of substituted 2-aminobenzothiazoles, which are structurally related, involves reacting the amine with various carbonyl chlorides. nih.gov

Alkylation: Similarly, the amino group can be alkylated using alkyl halides. The degree of alkylation, whether mono- or di-alkylation, can be controlled by the reaction conditions, including the stoichiometry of the reactants and the nature of the alkylating agent. For example, reaction with an excess of methyl iodide would be expected to yield the quaternary ammonium salt.

These derivatization reactions of the amino group are crucial for modifying the compound's properties and for the synthesis of more complex molecules. The electronic environment of the benzene ring, influenced by the dimethyl and thiocyanato substituents, modulates the nucleophilicity of the amino group and thus its reactivity in these transformations.

Interplay of Thiocyanate and Amine Reactivity in Tandem Transformations

The unique arrangement of the amino and thiocyanate groups on the aromatic ring of this compound allows for elegant tandem transformations where both groups participate sequentially in a single synthetic operation. A prime example of this is the synthesis of benzothiazole (B30560) derivatives.

In these reactions, the initial step often involves a transformation of the thiocyanate group, which then facilitates a subsequent reaction with the neighboring amino group. For instance, under certain conditions, the thiocyanate group can be induced to cyclize by attacking an electrophilic center, with the resulting intermediate being trapped by the amino group to form a stable heterocyclic ring.

Intramolecular Cyclization Reactions to Form Fused Heterocycles (e.g., 1,3-Benzothiazol-2-amines)

A significant and well-documented reaction of aryl thiocyanates bearing an ortho-amino group is their intramolecular cyclization to form 2-aminobenzothiazoles. This transformation is a powerful method for the construction of this important heterocyclic scaffold, which is found in numerous biologically active compounds. sphinxsai.com

The reaction is typically promoted by an oxidizing agent, such as bromine in acetic acid, or by heating. The proposed mechanism involves the initial oxidation of the thiocyanate group to a more electrophilic species, which is then attacked by the nucleophilic amino group. Subsequent rearrangement and proton loss lead to the formation of the stable aromatic benzothiazole ring system. In the case of this compound, this reaction would yield 4,6-dimethyl-1,3-benzothiazol-2-amine.

The synthesis of substituted 2-aminobenzothiazoles is often achieved by reacting a substituted aniline (B41778) with potassium thiocyanate in the presence of an acid catalyst. sphinxsai.com This process, known as the Hugerschoff synthesis, proceeds via the formation of an arylthiourea intermediate which then undergoes oxidative cyclization.

The table below summarizes the key reaction types and the expected products for this compound.

Reaction TypeReagents and ConditionsExpected Product
AcylationAcetyl chloride, pyridineN-(3,5-dimethyl-4-thiocyanatophenyl)acetamide
AlkylationMethyl iodide (excess)3,5-dimethyl-4-thiocyanato-N,N,N-trimethylanilinium iodide
Intramolecular CyclizationBromine, acetic acid4,6-dimethyl-1,3-benzothiazol-2-amine

This intramolecular cyclization is a cornerstone of benzothiazole chemistry and highlights the synthetic utility of ortho-aminothiocyanates like this compound. The resulting 2-aminobenzothiazole (B30445) derivatives can be further functionalized to create a diverse library of compounds with potential applications in various fields of chemistry. nih.gov

Computational Chemistry and Theoretical Studies on 3,5 Dimethyl 4 Thiocyanatoaniline and Its Analogs

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3,5-dimethyl-4-thiocyanatoaniline at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electronic landscape.

Geometry optimization would be the first step, where the most stable three-dimensional arrangement of the atoms (the equilibrium geometry) is determined. This involves finding the minimum energy conformation of the molecule. For this compound, key structural parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Particular attention would be paid to the orientation of the thiocyanato (-SCN) and amino (-NH2) groups relative to the benzene (B151609) ring and the methyl groups.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Electron Density Distribution: This reveals how electrons are distributed across the molecule, highlighting regions that are electron-rich or electron-poor.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface. It is invaluable for predicting how the molecule will interact with other charged or polar species. For this compound, the MEP would likely show negative potential around the nitrogen atom of the thiocyanato group and the nitrogen of the amino group, indicating potential sites for electrophilic attack.

Table 1: Hypothetical Geometrical Parameters for this compound

ParameterPredicted Value
C-S Bond Length (Å)1.65 - 1.75
S-C≡N Bond Angle (°)~99
C-N (amino) Bond Length (Å)1.38 - 1.42
C-C (aromatic) Bond Length (Å)1.39 - 1.41

Note: These are estimated values based on typical bond lengths and angles for similar functional groups and are subject to variation based on the specific computational method used.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of many-body systems. It is particularly well-suited for investigating reaction mechanisms. For this compound, DFT could be used to explore various potential reactions, such as electrophilic substitution on the aromatic ring or reactions involving the thiocyanato and amino functional groups.

A typical DFT study of a reaction mechanism would involve:

Identifying Reactants, Products, and Intermediates: The structures of all species involved in the reaction pathway are optimized.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Finding the transition state structure is a critical part of understanding the reaction kinetics.

Calculating Reaction Energies and Activation Barriers: The difference in energy between the reactants and products determines whether a reaction is exothermic or endothermic. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.

For instance, a DFT study could investigate the mechanism of electrophilic aromatic substitution on the this compound ring, determining which positions are most susceptible to attack and the energy barriers associated with each pathway.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. These predictions are invaluable for interpreting experimental spectra and can aid in the identification and characterization of new compounds.

Infrared (IR) Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the absorption bands observed in an experimental IR spectrum. For this compound, characteristic vibrational modes would include the N-H stretching of the amino group, the C-H stretching of the methyl and aromatic groups, and the strong, sharp stretching of the thiocyanato group.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The chemical shifts of atomic nuclei (e.g., ¹H and ¹³C) are sensitive to their local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict these chemical shifts.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyFunctional GroupPredicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)
IRN-H Stretch (Amino)3300 - 3500
IRC≡N Stretch (Thiocyanato)2140 - 2160
IRC-H Stretch (Aromatic)3000 - 3100
IRC-H Stretch (Methyl)2850 - 2960
¹H NMRAromatic Protons6.5 - 7.5
¹H NMRMethyl Protons2.0 - 2.5
¹H NMRAmino Protons3.5 - 5.0
¹³C NMRAromatic Carbons110 - 150
¹³C NMRThiocyanato Carbon110 - 115
¹³C NMRMethyl Carbons15 - 25

Note: These are generalized predictions and the actual values can be influenced by the solvent and the specific computational methodology employed.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations allow for the study of molecules in a more realistic environment, such as in a solvent or in the solid state. MD simulations model the movement of atoms and molecules over time based on classical mechanics.

For this compound, MD simulations could be used to:

Explore Conformational Flexibility: MD simulations can reveal the different conformations that the molecule can adopt at a given temperature. This is particularly relevant for understanding the rotational freedom of the methyl and amino groups.

Study Intermolecular Interactions: In a simulated solution or crystal, MD can provide insights into how molecules of this compound interact with each other and with solvent molecules. This includes analyzing hydrogen bonding patterns involving the amino group and dipole-dipole interactions involving the polar thiocyanato group.

Simulate Solvent Effects: The properties and behavior of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules, providing a more accurate picture of the molecule's behavior in solution.

By combining these computational techniques, a comprehensive theoretical understanding of the structure, properties, and reactivity of this compound can be achieved, guiding future experimental work and applications.

Advanced Applications in Academic Research and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of the amino, thiocyanate (B1210189), and dimethyl groups on the aromatic ring makes 3,5-dimethyl-4-thiocyanatoaniline a highly valuable intermediate in organic synthesis. Organic thiocyanates are recognized as prized building blocks because they enable the efficient creation of various sulfur-containing functional groups and molecular frameworks. wikipedia.org The thiocyanate (-SCN) group is particularly versatile; it can be transformed into a range of other functionalities, including thiols, thioethers, sulfonyl cyanides, disulfides, and thioesters. nih.govmdpi.com This reactivity allows chemists to introduce sulfur into a target molecule, a common feature in many pharmaceutically active compounds and materials.

Furthermore, the thiocyanate group is a key precursor for the construction of heterocyclic compounds, which are central to medicinal chemistry. fiveable.me For instance, aryl thiocyanates can undergo cyclization reactions to form thiazoles, benzothiazoles, and other important heterocyclic systems. mdpi.comfiveable.me The presence of the aniline (B41778) moiety in this compound adds another layer of synthetic utility. The amino group can be readily converted into a diazonium salt, which can then participate in a wide array of transformations, such as the Sandmeyer reaction, to introduce a variety of substituents onto the aromatic ring. wikipedia.org The aniline framework itself is a ubiquitous feature in synthetic chemistry, with applications from building blocks to catalysis. beilstein-journals.org

The combination of these reactive sites in a single molecule allows for multi-step, sequential reactions to build complex molecular architectures. Researchers can first utilize the thiocyanate group for a specific transformation and then modify the amino group, or vice versa, providing a powerful and flexible strategy for synthesizing novel organic compounds.

Design and Synthesis of Novel Organic Materials

The unique electronic and structural characteristics of this compound make it a promising candidate for the design and synthesis of new organic materials. Organosulfur compounds are frequently used as intermediates for creating advanced materials for various applications. nih.gov The incorporation of sulfur atoms into organic frameworks can impart desirable properties, such as conductivity, and is a key strategy in the development of organic electronics.

The cyano group, present in the thiocyanate moiety, is prevalent in commercially available materials like dyes and plays a crucial role in diverse applications within organic electronics, including organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). chemrxiv.org The aniline portion of the molecule is also significant, as polyaniline is one of the most studied conducting polymers. By incorporating this compound into a polymer backbone, it is conceivable to create new materials with tailored electronic and optical properties.

The rigid aromatic structure, combined with the potential for intermolecular interactions through hydrogen bonding (via the amine) and dipole-dipole interactions (via the thiocyanate), can influence the self-assembly and solid-state packing of materials derived from this compound. This control over molecular organization is critical for optimizing the performance of organic electronic devices. The development of materials from this building block could lead to innovations in fields ranging from electronics to photonics.

Use as a Precursor for Research Probes and Chemical Tools

In the quest to understand complex biological processes, specialized molecular tools are indispensable. This compound serves as a valuable precursor for the creation of such research probes and chemical tools. The thiocyanate group can be leveraged for bioconjugation, allowing the molecule to be attached to proteins or other biomolecules.

Furthermore, organic thiocyanates have been investigated for a range of biological activities, including antibacterial, antifungal, and antitumor properties. mdpi.com This inherent bioactivity suggests that derivatives of this compound could be developed as probes to study specific biological pathways or as leads for new therapeutic agents. The molecule can be systematically modified to enhance its specificity for a particular biological target. For example, fluorescent tags can be appended to the aniline nitrogen to create fluorescent probes for cellular imaging.

The reactivity of the thiocyanate group also allows for its conversion into other functionalities that can act as chemical reporters or reactive handles for "click chemistry" and other bio-orthogonal ligation techniques. This enables the specific labeling and detection of biomolecules in their native environment, providing powerful tools for chemical biology and drug discovery.

Development of New Synthetic Methodologies and Reagents

The synthesis of substituted aryl thiocyanates like this compound has itself been a catalyst for innovation in synthetic organic chemistry. The drive for more efficient, safer, and environmentally friendly methods has led to the development of new synthetic strategies. researchgate.net

Historically, the synthesis of aryl thiocyanates often relied on methods like the Sandmeyer reaction, which can involve harsh conditions. wikipedia.org More recent research has focused on direct C-H functionalization, a process that installs the thiocyanate group directly onto the aromatic ring, avoiding the need for pre-functionalized starting materials. nih.gov The development of these methods expands the toolkit available to chemists.

Recent advancements include:

Mechanochemistry: A green chemistry approach using ball-milling has been developed for the thiocyanation of anilines and other aryl compounds. This solvent-free method offers short reaction times and tolerates a wide range of functional groups. nih.govacs.org

Electrochemical Synthesis: Electrochemical methods provide a mild and efficient way to perform thiocyanation reactions without the need for chemical oxidants.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a variety of chemical transformations, including the synthesis and modification of thiocyanates. mdpi.com

Novel Catalytic Systems: Researchers have explored various catalytic systems, including copper- and gold-catalyzed cross-coupling reactions, to facilitate the formation of the C-S bond in aryl thiocyanates with high efficiency and broad substrate scope. acs.orgorganic-chemistry.org

These new methodologies, often developed using substrates structurally similar to this compound, not only facilitate its synthesis but also enrich the field of organic chemistry with powerful and sustainable new reactions.

Q & A

Q. How do reaction conditions (solvent, base, temperature) influence the regioselectivity of thiocyanation in 3,5-dimethylaniline derivatives?

Regioselectivity is highly solvent- and base-dependent. In DMF with KOH, the thiocyanate group preferentially substitutes at the para position due to steric and electronic effects from methyl groups. Contrastingly, pyridine-based systems may favor ortho substitution via coordination effects, as observed in related hydantoin-thiocyanate syntheses . Kinetic vs. thermodynamic control can be assessed by varying reaction times and temperatures .

Q. What mechanistic pathways explain byproduct formation during thiocyanation, and how can they be mitigated?

Common byproducts include disulfide linkages (from thiocyanate oxidation) and des-methylated analogs. Mechanistic studies suggest:

  • Oxidative Byproducts : Trace metal ions (e.g., Fe³⁺) catalyze S–S bond formation; chelating agents (EDTA) reduce this .
  • Demethylation : Acidic workup conditions may cleave methyl groups; neutralization with weak bases (NaHCO₃) is preferred .
  • TLC-Guided Optimization : Early termination of reactions at 85–90% conversion minimizes side products .

Q. Can 3,5-dimethyl-4-thiocyanatoaniline serve as a precursor for bioactive molecules, such as kinase inhibitors?

Thiocyanatoanilines are versatile intermediates for heterocyclic scaffolds. For example, coupling with hydrazonoyl halides yields triazole/thiadiazole hybrids, which have shown kinase inhibition (e.g., p38 MAPK) in structural analogs . Activity assays (e.g., ELISA-based phosphorylation inhibition) should be conducted with purified derivatives .

Methodological Challenges and Data Contradictions

Q. How do discrepancies in reported yields for thiocyanatoaniline syntheses arise, and how can reproducibility be improved?

Yield variations (e.g., 60–85% in vs. 70–90% in ) often stem from:

  • Solvent Purity : Anhydrous DMF vs. technical-grade impacts reaction efficiency.
  • Workup Methods : Rapid neutralization vs. gradual acidification alters crystallization efficiency.
  • Standardization : Adopt controlled drying (vacuum desiccation) and replicate reaction setups ≥3 times .

Q. What computational tools are suitable for predicting the electronic effects of methyl and thiocyanate groups on aromatic reactivity?

DFT calculations (e.g., Gaussian09) can map HOMO/LUMO distributions and Fukui indices to predict electrophilic substitution sites. Comparative studies with 3,5-dimethylaniline show thiocyanate’s strong meta-directing nature, validated via Hammett σ constants .

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